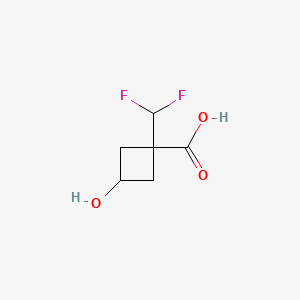
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyrazole derivatives. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability, bioavailability, and binding affinity. The presence of fluorine atoms in the molecular structure often enhances the biological activity of the compound, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of pyrazole derivatives with difluoromethylating agents. One common method is the electrophilic fluorination of pyrazole substrates using reagents such as Selectfluor™ in acetonitrile under microwave irradiation at 90°C. This reaction yields 4,4-difluoro-1H-pyrazoles, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of new fluorinated derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor™, diethylaminosulfur trifluoride, and various nucleophiles. Reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 90°C .
Major Products Formed
The major products formed from the reactions of this compound include various fluorinated pyrazole derivatives, which can have enhanced biological activities and other desirable properties .
Scientific Research Applications
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its enhanced biological activity and metabolic stability.
Biological Studies: It is used in studies to understand the effects of fluorination on biological systems and to develop new bioactive molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products that benefit from the unique properties of fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds also contain fluorine atoms and have similar biological activities.
Fluorinated Imidazolones: These compounds share similar properties and applications in medicinal chemistry.
Fluoropyrazole Derivatives: These compounds are used in various industrial and medicinal applications due to their unique properties.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of biological activity and stability compared to other fluorinated compounds .
Properties
IUPAC Name |
2,2-difluoro-1-(1H-pyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4(10)3-1-8-9-2-3/h1-2,5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRNSRODHNUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B8067362.png)









![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile](/img/structure/B8067444.png)
